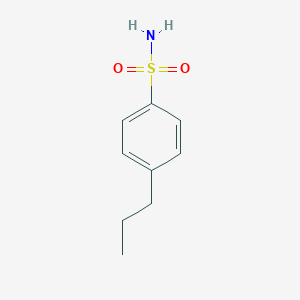

4-Propylbenzenesulfonamide

Overview

Description

4-Propylbenzenesulfonamide (4-PBS) is a chemical compound that is widely used in scientific research. It is a white, crystalline solid with a melting point of about 130°C and a molecular weight of 212.27 g/mol. 4-PBS is a derivative of benzenesulfonamide and is used in a variety of applications, including synthesis, analytical techniques, and drug development.

Scientific Research Applications

Catalysis and Oxidation Reactions : 4-tert-Butylbenzenesulfonamide, a related compound, was used as a substituent in iron phthalocyanine, which showed remarkable stability under oxidative conditions and was effective in the oxidation of cyclohexene and styrene (Umit Işci et al., 2014).

Pharmacological Applications : Derivatives of 4-aminobenzenesulfonamide, similar to 4-Propylbenzenesulfonamide, were synthesized and evaluated for their anti-inflammatory properties. These compounds showed significant reduction in paw edema in rats, suggesting potential as anti-inflammatory agents (Monther F. Mahdi, 2017).

Antibacterial and Antimycobacterial Properties : 2,4-Dinitrophenylsulfonamides, related to this compound, showed cysteine-activated sulfur dioxide release and exhibited high potency against Mycobacterium tuberculosis, suggesting potential as antimycobacterial agents (Satish R. Malwal et al., 2012).

Synthesis and Characterization : Research has been conducted on the synthesis, structure, and characterization of various sulfonamide compounds, which is crucial for understanding their chemical properties and potential applications (P. Murthy et al., 2018).

Cancer Research : Compounds with benzenesulfonamide groups have been investigated for their potential as cancer therapeutics. For example, dibenzenesulfonamides were synthesized and showed promising results in inducing apoptosis and inhibiting carbonic anhydrase in cancer cells (H. Gul et al., 2018).

Solid-Phase Synthesis Applications : Benzenesulfonamides have been used as key intermediates in various chemical transformations, including solid-phase synthesis, indicating their versatility in chemical synthesis (Veronika Fülöpová & M. Soural, 2015).

Mechanism of Action

While the specific mechanism of action for 4-Propylbenzenesulfonamide is not provided, sulfonamides in general are known to exhibit a range of pharmacological activities. They can inhibit carbonic anhydrase and dihydropteroate synthetase, playing a role in treating diverse disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

It is known that sulfonamides, the group to which 4-Propylbenzenesulfonamide belongs, exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow them to play a role in treating a diverse range of disease states .

Cellular Effects

For instance, they can interfere with bacterial growth by inhibiting the synthesis of tetrahydrofolate, which further stops DNA replication .

properties

IUPAC Name |

4-propylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-2-3-8-4-6-9(7-5-8)13(10,11)12/h4-7H,2-3H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICCMHNIYTXWRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70367415 | |

| Record name | 4-propylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70367415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1132-18-9 | |

| Record name | 4-propylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70367415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

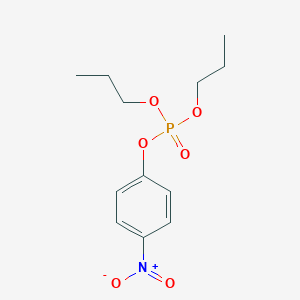

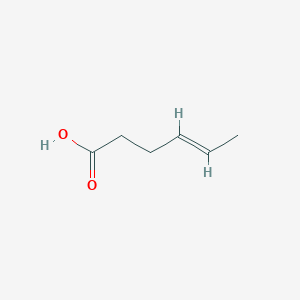

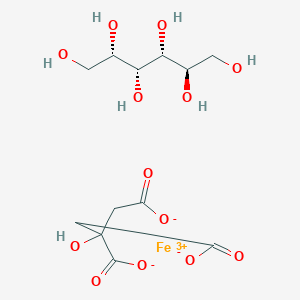

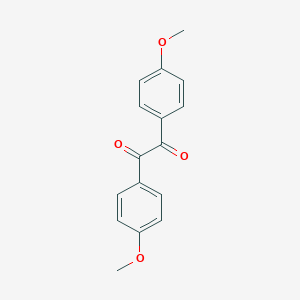

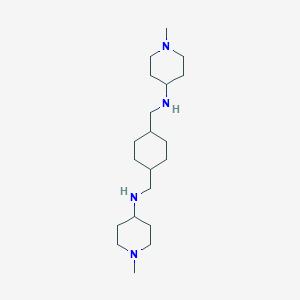

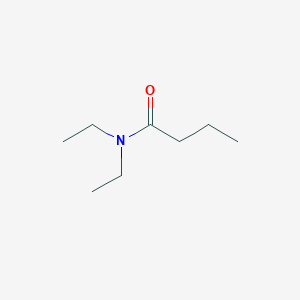

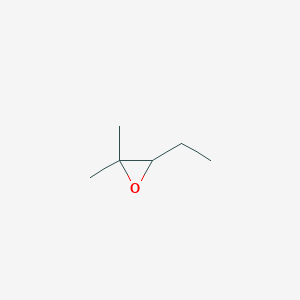

Feasible Synthetic Routes

Q & A

Q1: How does 4-Propylbenzenesulfonamide interact with ADAMTS-5 and what are the downstream effects of this interaction?

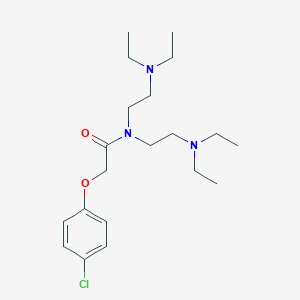

A1: The provided research articles focus on a novel inhibitor scaffold discovered through Encoded Library Technology (ELT) that incorporates a this compound moiety []. This scaffold, particularly exemplified by compound 8 ((R)-N-((1-(4-(but-3-en-1-ylamino)-6-(((2-(thiophen-2-yl)thiazol-4-yl)methyl)amino)-1,3,5-triazin-2-yl)pyrrolidin-2-yl)methyl)-4-propylbenzenesulfonamide), demonstrates potent inhibition of ADAMTS-5 with an IC50 of 30 nM []. Importantly, this inhibition exhibits high selectivity over other ADAMTS enzymes and MMPs []. The downstream effect of this targeted inhibition is the reduction of aggrecanase-mediated cartilage degradation, specifically by decreasing (374)ARGS neoepitope release from aggrecan and glycosaminoglycan in response to IL-1β/OSM stimulation []. This finding suggests the potential therapeutic value of these inhibitors in osteoarthritis treatment.

Q2: Is there information about the structure-activity relationship (SAR) for this class of compounds and how modifications impact their activity against ADAMTS-5?

A2: The article mentions that extensive SAR studies were conducted on the identified scaffold []. These studies revealed that both the potency and physicochemical properties of the initial scaffold could be further optimized through structural modifications []. Unfortunately, specific details regarding the exact modifications and their individual impact on activity are not provided in the abstract. Further investigation into the full research article would be needed to explore the specific SAR findings in detail.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

-](/img/structure/B72183.png)